Cas no 1073556-30-5 (3-(trifluoromethyl)-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole)
![3-(trifluoromethyl)-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole structure](https://ja.kuujia.com/scimg/cas/1073556-30-5x500.png)
3-(trifluoromethyl)-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole 化学的及び物理的性質
名前と識別子
-
- 3-(trifluoromethyl)-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole
- 1,4,5,6-TETRAHYDRO-3-(TRIFLUOROMETHYL)PYRROLO-[3,4-C]-PYRAZOLE
- FIVXVFWOXHQVFJ-UHFFFAOYSA-N
- EN300-73446
- C91230
- SCHEMBL3329162
- CS-0058888
- 3-(trifluoromethyl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole
- AKOS006281404
- 1073556-30-5
-
- インチ: InChI=1S/C6H6F3N3/c7-6(8,9)5-3-1-10-2-4(3)11-12-5/h10H,1-2H2,(H,11,12)
- InChIKey: FIVXVFWOXHQVFJ-UHFFFAOYSA-N
- ほほえんだ: FC(F)(F)C1=NNC2=C1CNC2
計算された属性
- せいみつぶんしりょう: 177.05138169Da
- どういたいしつりょう: 177.05138169Da
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 12
- 回転可能化学結合数: 0
- 複雑さ: 181
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.1
- トポロジー分子極性表面積: 40.7Ų
3-(trifluoromethyl)-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ2267-5G |
3-(trifluoromethyl)-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole |
1073556-30-5 | 95% | 5g |
¥ 15,919.00 | 2023-03-31 | |
Chemenu | CM331511-1g |
3-(Trifluoromethyl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole |
1073556-30-5 | 95%+ | 1g |
$1354 | 2021-08-18 | |
Chemenu | CM331511-5g |
3-(Trifluoromethyl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole |
1073556-30-5 | 95%+ | 5g |
$4693 | 2021-08-18 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ2267-500mg |
3-(trifluoromethyl)-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole |
1073556-30-5 | 95% | 500mg |
¥3534.0 | 2024-04-26 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ2267-1g |
3-(trifluoromethyl)-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole |
1073556-30-5 | 95% | 1g |
¥5302.0 | 2024-04-26 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1129528-250mg |
3-(Trifluoromethyl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole |
1073556-30-5 | 98% | 250mg |
¥3245.00 | 2024-08-09 | |
Enamine | EN300-73446-0.05g |
3-(trifluoromethyl)-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole |
1073556-30-5 | 0.05g |
$1196.0 | 2023-02-12 | ||
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ2267-100MG |
3-(trifluoromethyl)-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole |
1073556-30-5 | 95% | 100MG |
¥ 1,326.00 | 2023-03-31 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ2267-500MG |
3-(trifluoromethyl)-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole |
1073556-30-5 | 95% | 500MG |
¥ 3,537.00 | 2023-03-31 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ2267-1G |
3-(trifluoromethyl)-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole |
1073556-30-5 | 95% | 1g |
¥ 5,306.00 | 2023-03-31 |
3-(trifluoromethyl)-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole 関連文献
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Shaowen Cao,Timothy Thatt Yang Tan,Say Chye Joachim Loo Chem. Commun., 2015,51, 9381-9384
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Yijun Zheng,Mitchell Kim Liong Han,Bin Li Mater. Horiz., 2020,7, 111-116
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Paola Calcagnile,Tommaso Dattoma,Elisa Scarpa,Antonio Qualtieri,Laura Blasi,Francesco Rizzi RSC Adv., 2017,7, 15964-15970
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Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
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Nü Wang,Lanlan Hou,Zhimin Cui,Jingchong Liu,Dianming Li,Qingzhong Li,Hailong Zhang,Yong Zhao J. Mater. Chem. A, 2019,7, 124-132
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
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Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
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Shachi Mittal Analyst, 2019,144, 2635-2642
3-(trifluoromethyl)-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazoleに関する追加情報
Comprehensive Overview of 3-(Trifluoromethyl)-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole (CAS No. 1073556-30-5)
The compound 3-(trifluoromethyl)-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole (CAS No. 1073556-30-5) is a highly specialized heterocyclic molecule that has garnered significant attention in pharmaceutical and agrochemical research. This trifluoromethyl-substituted pyrrolopyrazole derivative exhibits unique electronic and steric properties due to the presence of the CF3 group, making it a valuable building block in modern drug discovery. The pyrrolo[3,4-c]pyrazole core structure contributes to its diverse reactivity profile, enabling applications across multiple scientific disciplines.
Recent trends in medicinal chemistry highlight the growing demand for fluorinated heterocycles like 3-(trifluoromethyl)-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole, particularly in the development of kinase inhibitors and GPCR modulators. The incorporation of trifluoromethyl groups has become a strategic approach to enhance metabolic stability and membrane permeability of drug candidates. Researchers frequently search for "pyrrolopyrazole synthesis methods" and "trifluoromethyl heterocycle applications," reflecting the compound's relevance in contemporary organic synthesis.
The physicochemical properties of CAS 1073556-30-5 demonstrate excellent potential for pharmaceutical applications. With a molecular weight of 181.13 g/mol and the characteristic lipophilicity imparted by the CF3 moiety, this compound shows optimal drug-like properties according to Lipinski's rule of five. The pyrrolopyrazole scaffold offers multiple sites for functionalization, allowing medicinal chemists to explore structure-activity relationships in targeted drug discovery programs. Current literature reveals particular interest in its use for developing CNS-active compounds and anti-inflammatory agents.
In material science applications, 3-(trifluoromethyl)-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole serves as a precursor for advanced functional materials. The electron-withdrawing nature of the trifluoromethyl group makes it valuable in designing organic semiconductors and photovoltaic materials. Industry professionals often inquire about "fluorinated nitrogen heterocycles for OLEDs" and "pyrrolopyrazole derivatives in material science," indicating its cross-disciplinary importance. The compound's thermal stability and unique electronic configuration contribute to its utility in these cutting-edge applications.
The synthetic accessibility of 1073556-30-5 has been significantly improved in recent years, with multiple published routes utilizing catalytic trifluoromethylation techniques. Modern synthetic approaches emphasize atom economy and green chemistry principles, addressing the growing demand for sustainable manufacturing processes. Common search queries like "efficient synthesis of trifluoromethyl pyrrolopyrazoles" and "metal-catalyzed pyrrolopyrazole formation" reflect the synthetic community's focus on optimizing production methods for this valuable scaffold.
Analytical characterization of 3-(trifluoromethyl)-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole typically involves advanced spectroscopic techniques. Nuclear magnetic resonance (NMR) studies clearly show the distinctive patterns of the pyrrolopyrazole system, while mass spectrometry confirms the molecular ion peak at 181 m/z. The CF3 group produces characteristic signals in both 19F NMR and infrared spectroscopy, serving as important diagnostic features for quality control. These analytical aspects are crucial for researchers investigating "structural confirmation of fluorinated heterocycles" and "pyrrolopyrazole characterization methods."
Market analysis indicates steady growth in demand for trifluoromethyl-containing building blocks like CAS 1073556-30-5, driven by expanding pharmaceutical R&D budgets and the continuous need for novel bioactive scaffolds. The compound's commercial availability has increased significantly, with multiple suppliers now offering it in research quantities. Industry reports tracking "fluorinated pharmaceutical intermediates market" and "specialty heterocycles pricing trends" consistently highlight the importance of such structurally diverse compounds in the fine chemicals sector.
From a regulatory perspective, 3-(trifluoromethyl)-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole is classified as a research chemical with no significant restrictions under current international chemical control regimes. However, proper handling procedures should always be followed in laboratory settings, consistent with general chemical safety protocols. The compound's stability profile and well-documented handling characteristics make it suitable for standard research applications when appropriate precautions are observed.
Future research directions for 1073556-30-5 are likely to focus on expanding its utility in fragment-based drug discovery and as a versatile intermediate in diversity-oriented synthesis. The scientific community continues to explore new pyrrolopyrazole derivatives with enhanced biological activities and material properties. Emerging search trends such as "next-generation fluorinated pharmacophores" and "multicomponent reactions with pyrrolopyrazoles" suggest exciting developments on the horizon for this chemical class.
In conclusion, 3-(trifluoromethyl)-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole represents a prime example of how strategic incorporation of fluorine atoms can unlock new possibilities in heterocyclic chemistry. Its combination of synthetic versatility, favorable physicochemical properties, and broad applicability across multiple research domains ensures its continued importance in scientific innovation. As both a tool compound and a scaffold for derivative development, this trifluoromethyl pyrrolopyrazole will undoubtedly remain a focus of cutting-edge research in the coming years.
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